REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[CH2:7]([OH:10])[C:8]#[CH:9]>C(#N)C.[Cu]I>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[C:9]#[C:8][CH2:7][OH:10]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CN1
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
|
Quantity
|
88 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
Copper (I) iodide
|
Quantity
|
28.5 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen for 80 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (100 ml) and water (100 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by FCC
|
Type
|
WASH
|
Details
|
eluting with toluene/ethyl acetate (5:2)
|
Reaction Time |
80 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)C#CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 16.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |